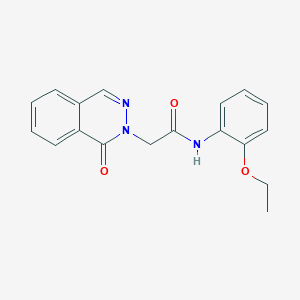

3,3-Diethyl-3,4-dihydro-2H-isoquinolin-1-one

描述

Synthesis Analysis

The synthesis of 3,3-diethyl-3,4-dihydro-1(2H)-isoquinolinone derivatives involves multiple steps, including cyclization of esters of o-acyl-phenylacetic acids with amines, and reactions involving diethyl phosphite. For instance, Huang Wei-yi reported the synthesis of a similar compound, 3,4-Dihydro-5-hydroxy-1(2H)-isoquinolinone, through a three-step reaction starting from isoquinoline, demonstrating a typical synthesis route for such compounds (Huang Wei-yi, 2006). Another approach involves the palladium-catalyzed carbonylation-decarboxylation of diethyl(2-iodoaryl)malonates with imidoyl chlorides, leading to various substituted isoquinolin-1(2H)-ones (Zhaoyan Zheng & H. Alper, 2008).

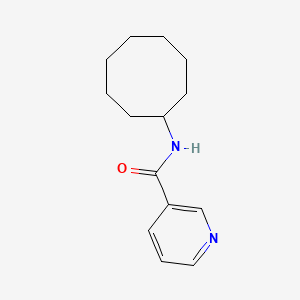

Molecular Structure Analysis

The molecular structure of 3,3-diethyl-3,4-dihydro-1(2H)-isoquinolinone derivatives is characterized by NMR, MS, and sometimes X-ray crystallography. These analyses confirm the presence of the isoquinolinone core and the modifications introduced through synthetic routes. For example, Yi-Chen Chan et al. synthesized a compound with a similar backbone, analyzing its structure using X-ray crystallography to determine the dihedral angles and confirm the molecular conformation (Yi-Chen Chan et al., 2010).

Chemical Reactions and Properties

3,3-Diethyl-3,4-dihydro-1(2H)-isoquinolinone derivatives participate in various chemical reactions, including hydroaminomethylation, arylation, and annulation, showcasing their versatile reactivity. For instance, hydroaminomethylation of 2-isopropenylanilines catalyzed by rhodium offers a route to tetrahydroquinolines, demonstrating the potential of these derivatives in complex syntheses (T. Vieira & H. Alper, 2007).

Physical Properties Analysis

The physical properties of these compounds, such as melting points, boiling points, and solubility, are crucial for their application in various fields. While specific data on 3,3-diethyl derivatives might not be directly reported, the synthesis and analysis methods provide insight into manipulating these properties through structural modifications.

Chemical Properties Analysis

The chemical properties, including reactivity under different conditions, stability, and interactions with other molecules, are essential for understanding the potential applications of these compounds. The synthesis and reactivity studies, such as those involving diethyl phosphite for electrochemical oxidation, highlight the chemical versatility of the isoquinolinone derivatives (Wenxia Xie et al., 2019).

属性

IUPAC Name |

3,3-diethyl-2,4-dihydroisoquinolin-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO/c1-3-13(4-2)9-10-7-5-6-8-11(10)12(15)14-13/h5-8H,3-4,9H2,1-2H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQWIGIUAHJECSB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CC2=CC=CC=C2C(=O)N1)CC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701255801 | |

| Record name | 3,3-Diethyl-3,4-dihydro-1(2H)-isoquinolinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701255801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>30.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26658512 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

26278-66-0 | |

| Record name | 3,3-Diethyl-3,4-dihydro-1(2H)-isoquinolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26278-66-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,3-Diethyl-3,4-dihydro-1(2H)-isoquinolinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701255801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3,5-dichloro-N-[2-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)ethyl]-N,4-dimethylbenzamide](/img/structure/B5649727.png)

![dimethyl [1,3-phenylenebis(methylene)]biscarbamate](/img/structure/B5649728.png)

![N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-2-thiophenecarboxamide](/img/structure/B5649736.png)

![({4-ethyl-5-[1-(isoquinolin-5-ylcarbonyl)piperidin-4-yl]-4H-1,2,4-triazol-3-yl}methyl)dimethylamine](/img/structure/B5649761.png)

![N-({1-[2-(3-fluorophenyl)ethyl]piperidin-4-yl}methyl)-N,1-dimethyl-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B5649764.png)

![1-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)methyl]-3,4-dihydroquinolin-2(1H)-one](/img/structure/B5649769.png)

![2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-[2-(methylthio)phenyl]acetamide](/img/structure/B5649784.png)

![3-[5-(3-imidazo[1,2-a]pyridin-2-ylpropanoyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl]propanoic acid](/img/structure/B5649803.png)

![N-{rel-(3R,4S)-4-isopropyl-1-[2-(methylamino)-2-oxoethyl]-3-pyrrolidinyl}-3-methyl-1-propyl-1H-pyrazole-4-carboxamide hydrochloride](/img/structure/B5649805.png)